CCK1 Receptor Binding Affinity: JNJ-17156516 vs. Dexloxiglumide
In a direct head-to-head comparison using radioligand binding assays, JNJ-17156516 exhibits higher affinity for cloned human, rat, and canine CCK1 receptors compared to dexloxiglumide. The affinity (pKI) values demonstrate JNJ-17156516's superior binding across species [1].
| Evidence Dimension | Binding affinity (pKI) at cloned CCK1 receptors |
|---|---|
| Target Compound Data | Human: pKI = 7.96 ± 0.11; Rat: pKI = 8.02 ± 0.11; Canine: pKI = 7.98 ± 0.04 |
| Comparator Or Baseline | Dexloxiglumide: Human pKI = 7.53 ± 0.07; Rat pKI = 7.63 ± 0.09 |
| Quantified Difference | JNJ-17156516 shows a 2.7-fold higher affinity at human CCK1 (pKI difference of 0.43) and a 2.5-fold higher affinity at rat CCK1 (pKI difference of 0.39). |
| Conditions | Radioligand binding assay using 125I-CCK-8S on CHO cells expressing cloned human, rat, or canine CCK1 receptors. |
Why This Matters
Higher receptor affinity allows for the use of lower compound concentrations in vitro, reducing potential off-target effects and improving assay sensitivity.
- [1] Morton MF, Barrett TD, Yan W, et al. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (JNJ-17156516), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide. J Pharmacol Exp Ther. 2007;323(2):562-569. View Source
